molecular formula C16H19ClN4O2 B2374673 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1436083-55-4

2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2374673
CAS No.: 1436083-55-4
M. Wt: 334.8
InChI Key: OSTWGKDYPCPZLL-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a cyanocyclopentyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzylamine: This is achieved by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of the carbamate intermediate: The 4-chlorobenzylamine is then reacted with chloroformate to form the corresponding carbamate.

    Cyclopentylation: The carbamate intermediate is further reacted with 1-cyanocyclopentane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: A precursor in the synthesis of the target compound.

    1-Cyanocyclopentane: Another precursor used in the synthetic route.

    N-(4-Chlorophenyl)acetamide: A structurally related compound with similar functional groups.

Uniqueness

2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c17-13-5-3-12(4-6-13)9-19-15(23)20-10-14(22)21-16(11-18)7-1-2-8-16/h3-6H,1-2,7-10H2,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTWGKDYPCPZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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